6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Vue d'ensemble

Description

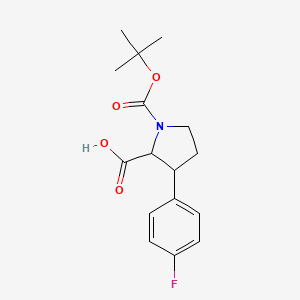

The compound “6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds, and it’s known for its diverse biological activities .

Molecular Structure Analysis

The compound contains an indazole core, which is a bicyclic structure consisting of fused benzene and pyrazole rings. It also has a trimethoxyphenyl group attached to it, which is a phenyl ring substituted with three methoxy (-OCH3) groups .Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The reactivity of this specific compound would likely be influenced by the electron-donating trimethoxyphenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, indazoles are stable compounds. The presence of the trimethoxyphenyl group might increase its lipophilicity compared to unsubstituted indazoles .Applications De Recherche Scientifique

Spectroscopic Physicochemical and Photophysical Investigation

The compound has been used in spectroscopic physicochemical and photophysical investigations . It was synthesized by one-pot multicomponent reactions (MCRs) of 2,3,4 trimethoxybenzaldehyd, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one and ammonium acetate under microwave irradiation . The structures of the synthesized compound were established by spectroscopic (FT-IR, 1 H–NMR, 13 C–NMR, EI-MS) and elemental analysis .

Analytical Potential

The compound’s analytical potential has been explored by investigating spectroscopic and physicochemical parameters, including electronic absorption, excitation coefficient, Stokes shift, oscillator strength, transition dipole moment, and fluorescence quantum yield .

Solubilization in Micelles

The compound undergoes solubilization in different micelles and may be used as a probe and quencher to determine the critical micelle concentration (CMC) of CTAB and SDS .

Anti-bacterial Properties

The compound has shown anti-bacterial properties. It was first tested in vitro by the disk diffusion assay against two Gram-positive and two Gram-negative bacteria, and then the minimum inhibitory concentration (MIC) was determined with the reference of standard drug Tetracycline .

Pharmacophore in Potent Agents

The Trimethoxyphenyl (TMP) group, which is part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Anti-cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-viral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Orientations Futures

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit the aforementioned targets, leading to various biological effects .

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

Tmp-bearing compounds have been associated with a wide range of biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Propriétés

IUPAC Name |

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-14-5-4-10(15(21-2)16(14)22-3)9-6-12-11(8-17-18-12)13(19)7-9/h4-5,8-9H,6-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLBRHLCCHMUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=NN3)C(=O)C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)